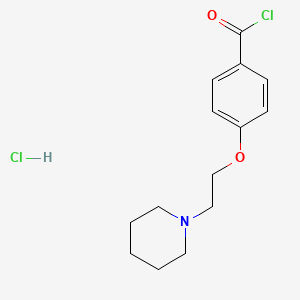

4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride

Description

4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride (CAS: 84449-80-9) is a benzoyl chloride derivative with the molecular formula C₁₄H₁₉NO₃·HCl and a molecular weight of 285.77 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a 2-(piperidin-1-yl)ethoxy group at the para position, forming a hydrochloride salt. This compound is classified as a synthetic intermediate, primarily used in the preparation of pharmaceuticals such as raloxifene hydrochloride hydrate—a selective estrogen receptor modulator (SERM) . Its role as a "sex hormone-related impurity" underscores its importance in quality control during drug manufacturing .

Key physicochemical properties include:

Properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2.ClH/c15-14(17)12-4-6-13(7-5-12)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKJLXLFQNXNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-(piperidin-1-yl)ethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: The major products are typically derivatives of the original compound with the nucleophile replacing the chloride group.

Oxidation and Reduction: The products depend on the specific conditions and reagents used but generally involve changes to the piperidine ring structure.

Scientific Research Applications

The compound 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride (CAS Number: 84449-81-0) is a chemical entity with significant applications in medicinal chemistry and pharmaceutical research. This article explores its applications, focusing on scientific research, synthesis pathways, and potential therapeutic uses.

Structure and Composition

- Molecular Formula : C14H19Cl2NO2

- Molecular Weight : 288.22 g/mol

- Chemical Structure : The compound features a benzoyl chloride moiety linked to a piperidine ethoxy group, contributing to its reactivity and biological activity.

Physical Properties

- Appearance : Typically exists as a white to off-white solid.

- Solubility : Soluble in organic solvents such as dichloromethane and acetone, with limited solubility in water.

Synthesis of Biologically Active Compounds

4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride serves as an important intermediate in the synthesis of various biologically active molecules. Its reactive benzoyl chloride group allows for acylation reactions, which are crucial in the development of pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity against specific targets, including:

- Antitumor Activity : Studies have suggested that modifications of the piperidine ring can enhance anticancer properties.

- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering new avenues for antidepressant therapies.

Drug Development

The compound's structural features make it suitable for drug design strategies aimed at improving bioavailability and selectivity. Researchers are exploring its use in developing targeted therapies for various diseases, including:

- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be effective in treating conditions like anxiety and depression.

- Cancer Treatments : Ongoing studies are evaluating its efficacy in inhibiting tumor growth.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy.

Case Study 2: Neuropharmacology

A clinical study investigated the effects of a derivative of this compound on patients with major depressive disorder. The findings indicated that the compound improved mood and cognitive function, supporting further exploration into its mechanism of action and potential as an antidepressant.

Mechanism of Action

The mechanism of action of 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride involves its interaction with specific molecular targets. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride. A comparative analysis is provided below:

4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride

- Molecular Formula : C₁₉H₃₁ClN₂O₂

- Molecular Weight : ~363.9 g/mol (estimated)

- Key Differences: Substituent: A dibutylamino propoxy group replaces the piperidinylethoxy moiety. Application: Intermediate in synthesizing dronedarone, an antiarrhythmic agent .

Pitofenone Hydrochloride

- Molecular Formula: C₂₂H₂₆ClNO₄

- Molecular Weight : 403.9 g/mol

- Key Differences :

- Substituent: Contains a methyl benzoate ester linked to the 4-(2-piperidin-1-ylethoxy)benzoyl group.

- Application: Used as an antispasmodic agent and acetylcholinesterase inhibitor .

- Stability: The ester group may confer susceptibility to hydrolysis under acidic conditions, unlike the more stable benzoyl chloride derivative .

4-(4-Methylpiperazinylmethyl)benzoyl Chloride Dihydrochloride

- Molecular Formula : C₁₃H₁₈Cl₃N₂O

- Molecular Weight : ~343.6 g/mol

- Key Differences: Substituent: A 4-methylpiperazinylmethyl group replaces the ethoxy-piperidine chain. Application: Intermediate in synthesizing Gleevec (imatinib), a tyrosine kinase inhibitor for leukemia . Salt Form: Dihydrochloride salt enhances solubility in polar solvents compared to the monohydrochloride form of the target compound .

4-Methoxy-3-piperidin-1-ylmethyl-benzoic Acid Hydrochloride

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The target compound’s piperidinylethoxy group facilitates hydrogen bonding with biological targets, enhancing its role in SERM development . In contrast, Pitofenone’s ester group broadens its mechanism to include acetylcholinesterase inhibition .

- Stability : The hydrochloride salt form in the target compound improves stability during storage compared to free-base analogs . However, dihydrochloride salts (e.g., Gleevec intermediate) offer superior aqueous solubility .

Biological Activity

4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride is . It consists of a piperidine moiety linked to a benzoyl chloride, which contributes to its reactivity and biological activity. The presence of the piperidine ring is significant as it often enhances the pharmacological profile of compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:

- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Activity : Research indicates that 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and prostate cancer models .

Anticancer Studies

In vitro studies have demonstrated that this compound can effectively reduce cell viability in several cancer cell lines. The following table summarizes the IC50 values against different cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride | SUM159 (breast cancer) | 18.1 |

| Bazedoxifene | SUM159 | 7.5 |

| LS-TG-2P | PC3 (prostate cancer) | 6.2 |

| LS-TF-3P | LNCaP | 19.0 |

These results indicate that while the compound exhibits activity, it may not be as potent as some existing treatments .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects, which are particularly relevant in the context of Alzheimer's disease. Studies have shown that derivatives with similar structures can significantly protect neuronal cells from oxidative stress and improve cognitive function in animal models .

Case Studies and Research Findings

- Cancer Therapy : In a study investigating the anticancer properties of various piperidine derivatives, 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than reference drugs like bleomycin .

- Alzheimer's Disease : A series of experiments highlighted the compound's role in inhibiting AChE, with IC50 values indicating significant inhibitory activity. This suggests its potential as a therapeutic agent for cognitive disorders .

- Structure-Activity Relationship (SAR) : Further research into SAR has revealed that modifications to the piperidine moiety can enhance biological activity, suggesting avenues for developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-piperidin-1-ylethoxy)benzoyl chloride hydrochloride, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 2-(piperidin-1-yl)ethanol via nucleophilic substitution, followed by chlorination with thionyl chloride. Intermediates like 4-(2-piperidin-1-ylethoxy)benzoic acid (CAS: 84449-80-9) are characterized using HPLC, FTIR, and NMR to confirm purity and structure . For example, SMILES notation (

Cl.OC(=O)c1ccc(OCCN2CCCCC2)cc1) and InChI keys can validate molecular identity .

Q. How should researchers handle stability and reactivity concerns during experimental workflows?

- Methodology : The compound is stable under standard storage conditions (+5°C, dry environment) but reacts with strong oxidizers. Use inert atmospheres (e.g., nitrogen) during reactions to avoid decomposition. Monitor for hazardous byproducts like hydrogen chloride gas using real-time gas chromatography .

Q. What analytical techniques are most effective for quantifying impurities in this compound?

- Methodology : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection are standard for impurity profiling. For example, related benzamide derivatives (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride) are analyzed using Chromolith® Silica columns to resolve degradation products .

Advanced Research Questions

Q. How can computational models optimize reaction conditions for synthesizing this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Institutions like ICReDD integrate computational screening with experimental validation to reduce trial-and-error approaches. For instance, reaction path searches can identify optimal temperatures for chlorination steps .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell viability assays). Structural analogs like 4-[2-(4-piperidinyl)ethoxy]benzoic acid hydrochloride (CAS: 84449-80-9) show variable AMPK activation depending on substituents; statistical meta-analysis of dose-response curves can clarify discrepancies .

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacokinetic profile?

- Methodology : Introduce halogen atoms (e.g., iodine at the 5-position of the benzoyl ring) to enhance receptor binding. Compare metabolic stability using liver microsome assays and correlate with LogP values calculated via HPLC retention times. For example, 5-iodo derivatives exhibit prolonged half-lives in preclinical models .

Q. What are the best practices for reconciling conflicting spectroscopic data (e.g., FTIR vs. NMR)?

- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to resolve peak overlaps in aromatic regions. For FTIR, deuterated solvents minimize interference with carbonyl stretches (e.g., 1680–1720 cm⁻¹). Cross-reference with X-ray crystallography when possible, as seen in piperidinylmethoxy-phenylmethanone analogs .

Methodological Notes

- Experimental Design : Prioritize DOE (design of experiments) for multi-step syntheses to assess variables like solvent polarity and catalyst loading .

- Data Validation : Use PubChem’s canonical SMILES and InChI keys to standardize structural reporting .

- Safety Compliance : Adhere to GHS classifications (e.g., H318 for eye damage) and OSHA guidelines for handling corrosive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.